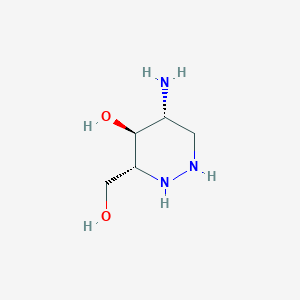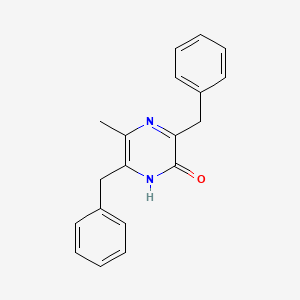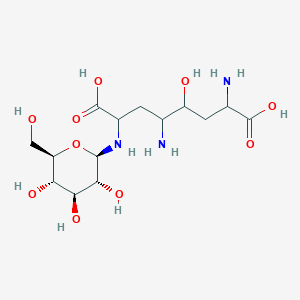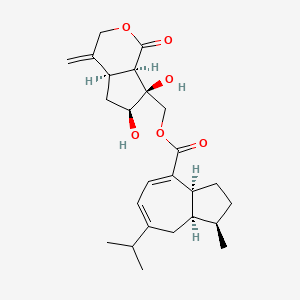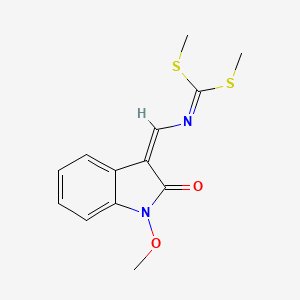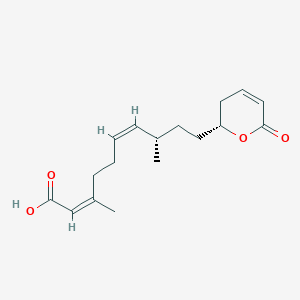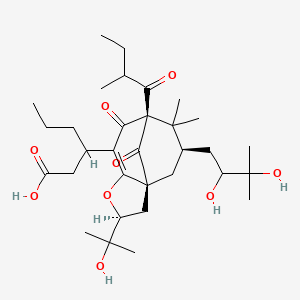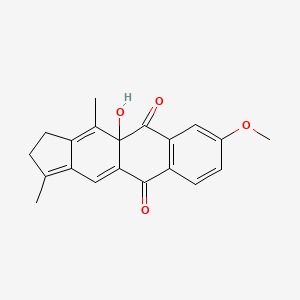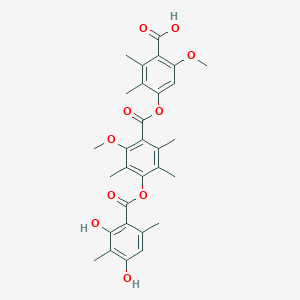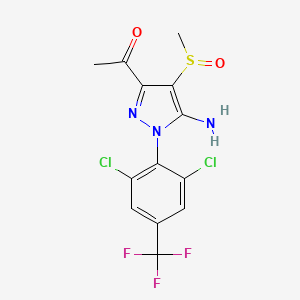
Acetoprole
Overview
Description
Acetoprole is a phenylpyrazole insecticide that is 3-acetyl-1H-pyralole which is substituted at positions 1, 4, and 5 by 2,6-dichloro-4-(trifluoromethyl)phenyl, methylsulfinyl, and amino groups, respectively. A GABA-gated chloride channel antagonist, it was formerly used as an insecticide and acaricide for the control of sucking and chewing insect pests. It has a role as an acaricide, a nematicide and a GABA-gated chloride channel antagonist. It is a phenylpyrazole insecticide, a sulfoxide, a primary amino compound, a dichlorobenzene, a member of (trifluoromethyl)benzenes and an aromatic ketone.
Scientific Research Applications
Transdermal Delivery Enhancement
A study by Sachdeva et al. (2013) explored enhancing transdermal delivery of leuprolide acetate, a drug related to Acetoprole, using microneedles and iontophoresis. This approach showed promise for the delivery of peptide-like drugs through the skin, potentially applicable to drugs like this compound (Sachdeva, Zhou, & Banga, 2013).
Raman Spectroscopy for Drug Determination
The work of Gao et al. (2011) investigated the use of Raman spectroscopy for quantifying captopril, an angiotensin converting enzyme (ACE) inhibitor similar to this compound. This technique could be adapted for this compound to ensure accurate dosing and quality control in pharmaceutical formulations (Gao, Gu, Dong, & Liu, 2011).
Cardiovascular Effects
Miguel-Carrasco et al. (2010) demonstrated that captopril, closely related to this compound, reduces cardiac inflammation in hypertensive rats. This finding suggests a potential application of this compound in managing cardiovascular diseases by modulating inflammatory responses (Miguel-Carrasco, Zambrano, Blanca, Mate, & Vázquez, 2010).
Cholesterol Research
Research into cholesterol biosynthesis has involved compounds like acetate, which is structurally related to this compound. Studies like those by Vance and Van den bosch (2000) provide a foundation for understanding how this compound might interact with cholesterol metabolism (Vance & Van den bosch, 2000).
Nanovesicle Drug Delivery
Umezu et al. (2021) explored the use of acerola-derived exosome-like nanovesicles for the oral delivery of nucleic acid medicines. This innovative approach could potentially be adapted for the delivery of this compound, enhancing its bioavailability and efficacy (Umezu, Takanashi, Murakami, Ohno, Kanekura, Sudo, Nagamine, Takeuchi, Ochiya, & Kuroda, 2021).
Mechanism of Action
Target of Action
Acetoprole is a type of phenylpyrazole insecticide . The primary targets of this compound are the glutamate-activated chloride channels in insects . These channels play a crucial role in the nervous system of insects, regulating the flow of chloride ions across the neuronal membrane and thereby controlling the excitability of the neuron .
Mode of Action
This compound functions by blocking the glutamate-activated chloride channels in insects . This blocking action disrupts the normal functioning of the insect’s nervous system, leading to paralysis and eventually death .
Biochemical Pathways
It is known that the compound’s action on the glutamate-activated chloride channels disrupts the normal flow of chloride ions in the insect’s neurons . This disruption can affect various downstream effects, including the regulation of nerve impulse transmission and muscle contraction.
Result of Action
The primary result of this compound’s action is the disruption of the insect’s nervous system, leading to paralysis and death . On a molecular level, this is achieved through the blocking of the glutamate-activated chloride channels . On a cellular level, this leads to a disruption in the normal flow of chloride ions, affecting nerve impulse transmission and muscle contraction.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature changes can affect the activity of insecticides
Properties
IUPAC Name |
1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3O2S/c1-5(22)9-11(24(2)23)12(19)21(20-9)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZNYEZGJAFIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=C1S(=O)C)N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058017 | |
| Record name | Acetoprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209861-58-5 | |
| Record name | Acetoprole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209861-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoprole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209861585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETOPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PH9942U0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Acetoprole as an insecticide?
A1: this compound is a potent insecticide effective against various lepidopteran pests. Research highlights its use in controlling agricultural pests like Prodenia litura (Common Cutworm), Spodoptera exigua (Beet Armyworm), Etiella zinckenella (Lima Bean Pod Borer), and Chilo suppressalis walker (Rice Stem Borer). [] It demonstrates efficacy against pests resistant to conventional pesticides, indicating its potential in managing insecticide resistance. []
Q2: How does this compound interact with other insecticidal compounds?
A2: this compound exhibits synergistic activity when combined with Abamectin. [] This combination, with a weight ratio ranging from 1:20 to 30:1 (this compound: Abamectin), results in enhanced insecticidal activity. [] This synergy allows for potentially lower application rates of each individual compound, potentially reducing environmental impact and costs associated with pest control. Additionally, this compound is also investigated in combination with Buprofezin, demonstrating its compatibility and potential for broader insecticidal applications. []
Q3: Are there any concerns regarding the development of resistance to this compound?
A3: While this compound shows promise in controlling pests resistant to conventional insecticides, [] it belongs to the Pyrazole chemical class, which includes other insecticides like Fipronil, Vaniliprole, Pyriprole, and Pyrafluprole. [] The co-classification with these insecticides raises concerns about potential cross-resistance. Further research is crucial to understand the mechanisms of resistance to this compound and its relationship with other Pyrazole insecticides to ensure sustainable pest management strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


